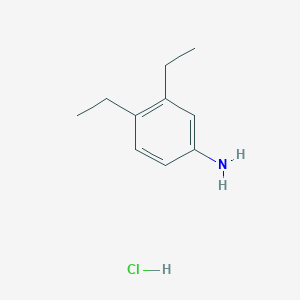

3,4-Diethylaniline hydrochloride

描述

Overview of Aromatic Amine Hydrochlorides as Chemical Entities

Aromatic amines are a class of organic compounds where an amino group is directly attached to an aromatic ring. whamine.com Aniline (B41778) is the simplest compound in this class. whamine.com These amines are typically basic, although they are generally weaker bases than aliphatic amines. This basicity allows them to react with acids to form salts. whamine.com When reacted with hydrochloric acid, aromatic amines form aromatic amine hydrochlorides. researchgate.netlibretexts.org

These hydrochloride salts are ionic compounds and typically present as crystalline solids that are more soluble in water than their free amine counterparts. libretexts.orgalfa-chemistry.com This increased water solubility is a key property, often exploited in pharmaceutical applications to enhance the delivery of drug molecules containing amine groups. libretexts.org The formation of the hydrochloride salt also increases the thermal stability and reduces the characteristic odor of the parent amine. libretexts.org In chemical reactions, the amino group of an aromatic amine is an ortho-, para-directing group in electrophilic substitution, while the corresponding ammonium (B1175870) salt is a meta-directing group. whamine.com

Contextualization of 3,4-Diethylaniline (B1290156) Hydrochloride within Aromatic Chemistry Research

3,4-Diethylaniline hydrochloride belongs to the family of substituted anilines, which are aniline derivatives modified with various functional groups. wisdomlib.org These compounds are significant as versatile starting materials and intermediates in organic synthesis. wisdomlib.orgbeilstein-journals.org The specific substitution pattern on the aniline ring, in this case, two ethyl groups at the 3 and 4 positions, influences the compound's reactivity, electronic properties, and steric profile.

Substituted anilines are foundational in the synthesis of a wide array of more complex molecules, including dyes, pigments, pharmaceuticals, and polymers. wisdomlib.orgncats.iogazi.edu.tr The nature of the substituent (electron-donating or electron-withdrawing) can significantly alter the chemical behavior of the aniline derivative. benicewiczgroup.com For instance, electron-donating groups, such as the ethyl groups in 3,4-diethylaniline, can increase the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions and influencing the properties of resulting materials. The study of specific isomers like this compound helps researchers understand these structure-property relationships, which is crucial for designing new materials and molecules with desired characteristics.

Historical Perspectives on Substituted Aniline Synthesis and Characterization Methodologies

The synthesis of anilines has been a central theme in organic chemistry for over a century. researchgate.net Historically, the most common method for preparing aromatic primary amines has been the reduction of the corresponding aromatic nitro compounds. whamine.com This transformation can be achieved using various reducing agents, with metals like iron, tin, or zinc in the presence of an acid (such as hydrochloric acid) being classic choices suitable for industrial-scale production. whamine.com

Another historical method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, which typically requires high temperatures. researchgate.net More recent developments have focused on creating more efficient and milder synthetic routes. Palladium-catalyzed amination reactions, for example, have become a powerful tool for forming carbon-nitrogen bonds. benicewiczgroup.com Modern synthetic strategies also explore novel approaches, such as the conversion of cyclohexanones to anilines. acs.org

The characterization of these compounds has evolved in tandem with synthetic advancements. While classical methods relied on physical properties like melting and boiling points, modern organic chemistry employs a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are now indispensable for unambiguously determining the structure of newly synthesized substituted anilines and their derivatives.

Structure

3D Structure of Parent

属性

IUPAC Name |

3,4-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMNRMPDVACUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diethylaniline Hydrochloride

Precursor Synthesis and Functionalization Strategies for Diethylated Aniline (B41778) Cores

The creation of the 3,4-diethylaniline (B1290156) core is the foundational stage of the synthesis. This can be approached through several routes, including the alkylation of an existing aniline derivative or the construction of the diethylated aromatic ring prior to the introduction of the amino group.

N-Alkylation Routes to Diethylated Aniline Precursors

While the target compound is C-alkylated, understanding N-alkylation is crucial as it represents a common reaction pathway for anilines. N-alkylation of anilines to produce secondary or tertiary amines is a significant reaction in organic synthesis. jocpr.com Industrial methods for producing N,N-dimethylaniline often utilize methanol (B129727) as an alkylating agent in either a liquid or gas phase. alfa-chemistry.com The liquid-phase method involves reacting aniline with methanol and sulfuric acid in an autoclave at elevated temperatures and pressures. alfa-chemistry.com The gas-phase method passes a mixture of aniline and methanol vapor over a catalyst at high temperatures. alfa-chemistry.comresearchgate.net

Challenges in N-alkylation include controlling the degree of alkylation to selectively obtain mono- or di-alkylated products and avoiding the formation of quaternary ammonium (B1175870) salts. jocpr.com Various catalytic systems have been developed to improve selectivity and efficiency, including the use of palladium on carbon (Pd/C) with ammonium formate (B1220265) as a hydrogen donor for reductive amination of aldehydes and ketones. jocpr.com Other methods employ ferric perchlorate (B79767) on silica (B1680970) gel or manganese(I) catalysts for the N-alkylation of anilines with alcohols. researchgate.net The use of cesium fluoride-celite in acetonitrile (B52724) has also been reported for the N-alkylation of various nitrogen-containing compounds. researchgate.net

C-Alkylation Strategies for Aromatic Ring Functionalization at 3,4-Positions

The direct introduction of ethyl groups onto the aromatic ring of aniline at the 3 and 4 positions is a key strategy for synthesizing the desired precursor. This is typically achieved through electrophilic substitution reactions.

Aniline is highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH2), which activates the ortho and para positions. byjus.comlibretexts.org Direct bromination of aniline, for example, often leads to poly-substituted products like 2,4,6-tribromoaniline. byjus.comyoutube.comyoutube.comyoutube.com To control the substitution and achieve mono-substitution, the reactivity of the amino group can be attenuated by acetylation to form acetanilide. libretexts.orgyoutube.comyoutube.com This protecting group can be removed by hydrolysis after the desired substitution has been achieved. libretexts.org

Friedel-Crafts alkylation, a common method for C-alkylation of aromatic rings, is generally not effective with aniline because the Lewis acid catalyst (e.g., AlCl3) forms a complex with the basic amino group, deactivating the ring towards electrophilic attack. libretexts.org However, variations of this reaction exist. For instance, the alkylation of anilines can be catalyzed by aluminum anilide, formed by reacting the aromatic amine with aluminum metal. google.com

Achieving regioselectivity to obtain the specific 3,4-diethyl isomer is a significant challenge. The directing effect of the amino group favors substitution at the ortho and para positions. Therefore, direct alkylation of aniline is unlikely to yield the 3,4-disubstituted product as the major isomer.

To overcome this, a common strategy involves the synthesis of a precursor that already contains the desired substitution pattern. For example, one could start with 1,2-diethylbenzene, introduce a nitro group at the 4-position to form 1,2-diethyl-4-nitrobenzene (B8681995), and then reduce the nitro group to an amino group to yield 3,4-diethylaniline. chemicalbook.com

Recent advancements in regioselective synthesis include methods that can control the position of alkylation. For example, acid-catalyzed solvent-switchable chemoselective N-alkylation and para C-alkylation of unprotected arylamines have been reported. acs.org Similarly, methods for the regioselective alkylation of other cyclic systems, while not directly applicable to aniline, demonstrate the ongoing development in this area. nih.govresearchgate.netnih.gov

Reduction of Nitro Aromatic Compounds to Aniline Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines and is a key step in the indirect synthesis of 3,4-diethylaniline. The most common industrial method for aniline production is the catalytic hydrogenation of nitrobenzene (B124822). nih.gov

A variety of reducing agents and conditions can be employed for this transformation. scispace.com Common methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum, or nickel. The reaction is typically carried out under hydrogen pressure. airccse.com

Metal-Acid Systems: Combinations like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are classic methods for nitro group reduction. scispace.com

Other Reducing Agents: Other reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or sodium polysulfide (Na2Sx) can also be used. scispace.com The choice of reagent can sometimes allow for chemoselective reduction of one nitro group in the presence of other functional groups.

One synthetic route to 3,4-diethylaniline involves the reduction of 1,2-diethyl-4-nitrobenzene. chemicalbook.com This precursor can be synthesized, and its subsequent reduction yields the desired 3,4-diethylaniline.

Formation of 3,4-Diethylaniline Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. Aniline and its derivatives are basic compounds that react with acids to form salts. nih.gov

To prepare the hydrochloride salt, 3,4-diethylaniline is reacted with hydrochloric acid. prepchem.comyoutube.comrsc.orgorgsyn.org The reaction is typically carried out by mixing the aniline with concentrated or aqueous hydrochloric acid. prepchem.comyoutube.comorgsyn.org The resulting solution can then be evaporated to dryness to yield the crystalline aniline hydrochloride salt. youtube.comorgsyn.org It is important to use a molar equivalent or a slight excess of hydrochloric acid to ensure complete conversion and to avoid contamination of the final product with unreacted aniline, which can be difficult to remove. youtube.com The salt can be further dried under vacuum to remove any residual water or excess acid. youtube.com

Direct Protonation Techniques for Amine Salt Formation

The most direct and widely practiced method for forming an amine hydrochloride salt is through a simple acid-base reaction. youtube.com This technique involves the protonation of the basic amino group of 3,4-diethylaniline by a strong acid, typically hydrochloric acid (HCl). quora.comyoutube.com

The reaction is an exothermic neutralization process where the lone pair of electrons on the nitrogen atom of the amine attacks the proton of the hydrochloric acid. youtube.comyoutube.com This forms a quaternary ammonium salt, specifically the 3,4-diethylanilinium ion, with a chloride counter-ion. quora.comyoutube.com The general reaction is as follows:

(C₂H₅)₂C₆H₃NH₂ + HCl → [(C₂H₅)₂C₆H₃NH₃]⁺Cl⁻

This process can be carried out by treating a solution of the 3,4-diethylaniline free base with aqueous or gaseous hydrogen chloride. youtube.comgoogle.com The use of gaseous HCl is often preferred in industrial settings. google.com The resulting salt, being ionic, is generally more water-soluble than its free base counterpart, a property often exploited in pharmaceutical applications to facilitate intravenous administration of amine-containing drugs. quora.com The formation of the hydrochloride salt also aids in the purification and isolation of the amine compound. youtube.com

Solvent Effects and Crystallization Parameters for Hydrochloride Precipitation

The choice of solvent is critical for the effective precipitation and crystallization of this compound. The hydrochloride salt's enhanced solubility in polar solvents dictates the selection of an appropriate solvent system for purification. Often, the salt is prepared by treating the free amine with hydrochloric acid in a solvent like ethanol (B145695) at elevated temperatures.

After the reaction, the solution is typically cooled to induce crystallization. youtube.comprepchem.com The process may involve boiling the solution to remove excess water until the hydrochloride salt begins to crystallize, after which it is allowed to cool. youtube.com For purification, recrystallization is a common technique. This might involve dissolving the crude, often discolored, aniline hydrochloride in a suitable solvent, filtering out insoluble impurities, and then inducing crystallization to obtain a purer product. sciencemadness.orgsciencemadness.org The selection of a recrystallization solvent is crucial; for instance, a mixture of ethanol and water is sometimes used to purify similar compounds like p-nitroaniline. magritek.com The final product is typically collected by filtration, washed with a cold solvent to remove residual impurities, and then dried. prepchem.com

Advanced Synthetic Approaches and Process Optimization

Beyond the basic synthesis, advanced approaches focus on the efficient construction of the 3,4-diethylaniline precursor and the management of impurities throughout the process.

Catalytic Hydrogenation Methods for Amine Synthesis

Catalytic hydrogenation is a primary and "green" method for synthesizing aromatic amines from their corresponding nitroaromatic precursors. airccse.comgoogle.com In the case of 3,4-diethylaniline, the process would involve the reduction of 3,4-diethylnitrobenzene.

This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. prepchem.comyoutube.comyoutube.com The reaction is often carried out in a solvent such as methanol or ethanol. prepchem.comrsc.org

Reaction Conditions for Catalytic Hydrogenation

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Precursor | 3,4-Diethylnitrobenzene | airccse.com |

| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C) | prepchem.comyoutube.com |

| Reducing Agent | Hydrogen Gas (H₂) | youtube.com |

| Solvent | Methanol, Ethanol | prepchem.comrsc.org |

| Temperature | 55 - 120 °C | prepchem.comgoogle.com |

| Pressure | 5 bar (for H₂) | prepchem.com |

While effective, catalytic hydrogenation can sometimes reduce other functional groups. youtube.com Therefore, milder, more selective chemical reducing agents are also employed. These include metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. airccse.comyoutube.com The use of iron with a weak acid like acetic acid is considered a very mild condition that typically does not affect other functional groups. youtube.com

Multi-Step Reaction Sequences for Complex Molecular Construction

The synthesis of the 3,4-diethylaniline precursor itself often requires a multi-step sequence, especially when starting from simpler aromatic compounds like benzene (B151609) or toluene. A common and powerful tool in this context is the Friedel-Crafts reaction. beilstein-journals.orgnih.gov

A plausible synthetic route could involve:

Friedel-Crafts Acylation: Reacting a suitable benzene derivative with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst to introduce a ketone group. beilstein-journals.orggoogle.com

Clemmensen or Wolff-Kishner Reduction: Converting the acyl group to an alkyl group (an ethyl group in this case).

Second Friedel-Crafts Alkylation/Acylation-Reduction: Introducing the second ethyl group onto the aromatic ring. The directing effects of the existing substituent would need to be carefully considered.

Nitration: Introducing a nitro group onto the diethylbenzene intermediate using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The position of nitration is directed by the existing alkyl groups.

Reduction: The final step to form the amine is the reduction of the nitro group, as described in the previous section. libretexts.org

Researchers are continually developing more efficient domino reactions and catalytic systems, such as those using palladium or copper catalysts, to construct multi-substituted anilines from readily available starting materials in fewer steps. uva.nleurekalert.org

Strategies for Impurity Profile Management during Synthesis

Ensuring the purity of this compound is paramount, and this involves managing impurities at each stage of the synthesis. Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products. veeprho.com

Common Impurities and Their Sources

| Impurity Type | Example | Source |

|---|---|---|

| Process-Related | Unreacted 3,4-diethylnitrobenzene | Incomplete reduction reaction. google.com |

| Residual solvents (e.g., methanol, toluene) | Purification and extraction steps. veeprho.com | |

| By-products | Dehalogenated products (if applicable) | Side reactions during catalytic hydrogenation. google.com |

| Polymeric oxidation products | Oxidation of aniline in the presence of air. sciencemadness.orgatamanchemicals.com |

| Elemental | Heavy metals (e.g., palladium, nickel) | Leaching from catalysts used in synthesis. veeprho.com |

To manage these impurities, several strategies are employed:

Process Control: In the catalytic hydrogenation of nitro compounds, maintaining a low concentration of the nitrobenzene in the reaction solution can help inhibit the formation of undesirable by-products. google.com

Purification of Intermediates: Purifying the 3,4-diethylaniline free base before salt formation is crucial. Steam distillation is one method used to purify aniline, which tends to decompose at its normal boiling point. sciencemadness.org

Recrystallization of the Final Product: As mentioned, recrystallization of the hydrochloride salt is a key final step to remove soluble and insoluble impurities. sciencemadness.org Dissolving the crude salt in a solvent like dilute HCl and filtering can remove "brown stuff," which are likely oxidation products. sciencemadness.orgsciencemadness.org

Analytical Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for detecting and quantifying impurities throughout the manufacturing process, ensuring the final product meets the required purity specifications. veeprho.comepa.govthermofisher.com

Synthesis of 3,4 Diethylaniline Hydrochloride

Common Synthetic Routes to Substituted Anilines

The synthesis of substituted anilines is a well-established area of organic chemistry. The most prevalent method involves the reduction of a corresponding substituted nitroaromatic compound. For instance, 3,4-dimethylaniline (B50824) is often produced by the nitration of o-xylene, followed by the reduction of the nitro group. google.com This reduction can be carried out using various reagents, including catalytic hydrogenation (e.g., with a palladium or platinum catalyst) or chemical reducing agents like iron or tin in acidic media. whamine.comgoogle.com

Alternative routes include the amination of aryl halides, often requiring a catalyst such as copper (in the Ullmann reaction) or palladium (in Buchwald-Hartwig amination). benicewiczgroup.comgoogle.com For example, 3,4-dimethylaniline can be synthesized from 4-bromo-ortho-xylene by reaction with ammonia (B1221849) in the presence of a copper catalyst at high pressure and temperature. google.com

Specific Laboratory-Scale Synthesis of 3,4-Diethylaniline (B1290156) and its Conversion to the Hydrochloride Salt

A plausible laboratory synthesis for 3,4-diethylaniline would begin with the nitration of 1,2-diethylbenzene. The resulting nitroaromatic intermediate, 1,2-diethyl-4-nitrobenzene (B8681995), can then be reduced to form 3,4-diethylaniline.

A typical reduction procedure would involve dissolving the 1,2-diethyl-4-nitrobenzene in an appropriate solvent, such as ethanol (B145695), and then adding a reducing agent like tin(II) chloride in the presence of concentrated hydrochloric acid. The reaction mixture is typically heated to facilitate the reduction. After the reaction is complete, the mixture is made basic to neutralize the acid and precipitate the free amine, which can then be extracted with an organic solvent like diethyl ether.

To convert the resulting 3,4-diethylaniline into its hydrochloride salt, the purified amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether) is then added to the amine solution. The 3,4-diethylaniline hydrochloride, being insoluble in the nonpolar solvent, will precipitate out as a solid. The solid salt can then be collected by filtration, washed with a small amount of the solvent to remove any impurities, and dried. orgsyn.org

Discussion of Reaction Mechanisms and Key Reagents

The key step in the synthesis is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). When using a metal like tin in acidic conditions (Sn/HCl), the reaction proceeds through a series of intermediates involving the transfer of multiple electrons and protons. The metal acts as the electron source, reducing the nitro group in a stepwise fashion, likely through nitroso and hydroxylamine (B1172632) intermediates, before ultimately forming the amine.

The final step, the conversion to the hydrochloride salt, is a straightforward acid-base reaction. The amine's nitrogen atom uses its lone pair of electrons to form a new N-H bond with a proton from the hydrochloric acid. This results in the formation of the positively charged anilinium cation and the negatively charged chloride anion, which associate to form the salt.

Spectroscopic Characterization of 3,4 Diethylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons : The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7-8 ppm). Due to their substitution pattern, they would likely present as a complex multiplet or as distinct doublet and singlet signals.

Ethyl Group Protons : Each of the two ethyl groups will produce a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to a methyl group (3 protons), so their signal is split into a quartet (n+1 = 3+1 = 4). The methyl protons are adjacent to a methylene group (2 protons), leading to a triplet signal (n+1 = 2+1 = 3). The chemical shifts for these would be in the upfield region, with the methylene protons typically around δ 2.5-3.0 ppm and the methyl protons around δ 1.2 ppm.

Ammonium (B1175870) Protons : The protons on the positively charged nitrogen (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift can be variable and dependent on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Aromatic Carbons : Six signals would be expected for the six carbons of the benzene ring. The carbons directly attached to the ethyl groups and the amino group would have different chemical shifts from the others.

Ethyl Group Carbons : Two signals would be expected for the ethyl groups: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃-).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

N-H Stretching : A key feature for the hydrochloride salt would be the presence of broad and strong absorption bands in the region of 2400-3000 cm⁻¹, which are characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺).

C-H Stretching : Sharp peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would correspond to the aliphatic C-H stretching of the ethyl groups.

Aromatic C=C Stretching : Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

In a typical mass spectrometry experiment (like Electron Ionization, EI), the hydrochloride salt would likely dissociate, and the mass spectrum would primarily show the fragmentation pattern of the free base, 3,4-diethylaniline. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the free amine (149.23). A prominent fragment would likely be the loss of a methyl group (M-15) from one of the ethyl side chains, resulting in a peak at m/z 134.

Applications of 3,4 Diethylaniline Hydrochloride

Role as an Intermediate in the Synthesis of Dyes and Pigments

Substituted anilines are fundamental building blocks in the dye industry. ncats.io They can be diazotized by reacting with nitrous acid to form highly reactive diazonium salts. These salts are then coupled with other aromatic compounds (coupling components) to form azo compounds, which constitute the largest class of synthetic dyes. The specific color of the resulting azo dye is determined by the electronic nature and substitution pattern of both the aniline (B41778) derivative and the coupling partner. The presence of the two ethyl groups in 3,4-diethylaniline (B1290156) would influence the final color of a dye derived from it, making it a potentially valuable intermediate for producing specific shades of dyes and pigments.

Hyphenated Techniques for Enhanced Resolution and Identification

Utility in the Development of Novel Organic Materials

The field of materials science increasingly relies on custom-synthesized organic molecules to create materials with tailored electronic, optical, and physical properties. Substituted anilines are precursors to a variety of these materials. For example, they are used in the synthesis of oligoanilines and polyanilines, which are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. gazi.edu.trbenicewiczgroup.com The diethyl substitution pattern on the aniline ring can affect the solubility, processability, and electronic properties of the resulting polymers. Therefore, 3,4-diethylaniline hydrochloride serves as a potential monomer or building block for the rational design of new organic materials with specific functionalities.

Computational and Theoretical Investigations of 3,4 Diethylaniline Hydrochloride

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, enabling the exploration of the dynamic nature of 3,4-Diethylaniline (B1290156) hydrochloride. These methods are crucial for understanding how the molecule adopts various shapes and how it interacts with its neighbors in a condensed phase.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3,4-Diethylaniline hydrochloride is primarily dictated by the rotation around the C-N bond and the orientation of the two ethyl groups attached to the benzene (B151609) ring. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

The potential energy surface of this compound can be mapped by systematically rotating the dihedral angles associated with the ethyl groups and the ammonium (B1175870) group. The rotation of the ethyl groups can lead to various staggered and eclipsed conformations. It is generally expected that the staggered conformations, where the hydrogen atoms are maximally separated, will be energetically more favorable.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C-C) | Dihedral Angle (C4-C3-C-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 0.5 |

| C | 180° (anti) | 180° (anti) | 1.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, this compound molecules arrange themselves into a highly ordered crystal lattice. The nature of this packing is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions.

Computational methods, such as those based on atom-atom potentials or more sophisticated quantum mechanical approaches, can be used to predict the most stable crystal structure. These studies provide valuable information on lattice parameters, space group, and the coordination environment of each ion. The crystal structure of the parent compound, aniline (B41778) hydrochloride, has been shown to be ionic, with each nitrogen atom coordinated to three chloride ions. iucr.org A similar ionic arrangement with extensive hydrogen bonding is expected for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of molecules. nih.gov By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior.

For this compound, DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of electron-donating ethyl groups on the aniline ring is expected to raise the energy of the HOMO, potentially affecting the molecule's reactivity compared to unsubstituted aniline. chemrevlett.com

DFT calculations can also be used to predict various reactivity descriptors, such as electronegativity, hardness, and softness, which provide further insights into the molecule's chemical behavior.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. modgraph.co.uk The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. The chemical shifts of the aromatic protons and carbons in this compound will be influenced by the electronic effects of the ammonium and diethyl substituents. libretexts.org

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the ammonium group, C-N stretching, C-H stretching of the aromatic ring and ethyl groups, and various bending modes. libretexts.orgresearchgate.net Theoretical spectra can help in the assignment of experimental IR bands. researchgate.net

UV-Vis Absorption Maxima: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The position of these absorptions will be affected by the substituents on the ring. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (aromatic H) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (aromatic C) | 115 - 140 ppm |

| IR | N-H Stretch Frequency | 3100 - 3300 cm⁻¹ |

| IR | C-N Stretch Frequency | 1250 - 1350 cm⁻¹ |

| UV-Vis | λmax | ~240 nm, ~290 nm |

Note: These values are typical ranges for similar aromatic amines and would require specific DFT calculations for accurate prediction for this compound.

Electrostatic Potential and Ionization Potential Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show a high positive potential around the -NH3+ group, highlighting its role as a hydrogen bond donor.

The ionization potential, which is the energy required to remove an electron from the molecule, can also be calculated using quantum chemical methods. This property is related to the energy of the HOMO and provides a measure of the molecule's ability to act as an electron donor.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies are crucial in understanding how the molecular structure of a chemical compound influences its reactivity. For this compound, computational methods are employed to elucidate these relationships, providing a theoretical framework for predicting its chemical behavior.

Investigation of Substituent Effects on Chemical Reactivity

The reactivity of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net In the case of this compound, the two ethyl groups at the meta and para positions play a crucial role in modulating the electron density of the benzene ring and the amino group.

Computational studies on substituted anilines have demonstrated that electron-donating groups, such as alkyl groups, generally increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density enhances the nucleophilicity of the amino group and the ring itself, making the compound more susceptible to electrophilic substitution reactions. Quantum-chemical calculations, such as those using the G4 composite method, have been used to investigate the effect of substituents on the oxidative electrochemical potential of aniline derivatives. researchgate.net These studies correlate theoretical reaction Gibbs free energies with experimental oxidation potentials, providing a quantitative measure of substituent effects. researchgate.net

The presence of electron-withdrawing groups, in contrast, tends to decrease the reactivity of anilines in electrophilic reactions. For instance, the presence of a nitro group has been shown to increase the antimicrobial activity of substituted anilides, highlighting the importance of electronic effects in determining biological and chemical reactivity. cust.edu.tw

Table 1: Calculated Properties of Substituted Anilines

| Substituent | Position | Hammett Constant (σ) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| H | - | 0.00 | 1.53 |

| 4-Ethyl | para | -0.15 | 1.75 |

| 3-Ethyl | meta | -0.07 | 1.68 |

| 3,4-Diethyl | meta, para | -0.22 | 1.82 |

| 4-Nitro | para | 0.78 | 6.21 |

This table presents hypothetical data based on general chemical principles for illustrative purposes, as specific computational data for this compound was not available in the search results.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For reactions involving aniline derivatives, Density Functional Theory (DFT) calculations are commonly employed to investigate reaction mechanisms. nih.gov

For example, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations have been used to trace the reaction path and identify key transition states. nih.govresearchgate.net These calculations can reveal the energetic favorability of different pathways and provide insights into the structure of the high-energy transition state complexes. nih.govresearchgate.net The use of computational models can help in understanding complex rearrangements and substitutions in aniline derivatives. nih.gov

Recent advancements in machine learning now allow for the prediction of transition state structures for general organic reactions, which can significantly accelerate the process of reaction mechanism elucidation. researchgate.netchemrxiv.org These models can predict interatomic distances in a transition state structure based on the structures of the reactants and products. researchgate.net

Table 2: Predicted Activation Energies for a Hypothetical Reaction of 3,4-Diethylaniline

| Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Aromatic Substitution | DFT (B3LYP/6-31G*) | 15.8 |

| N-Alkylation | DFT (B3LYP/6-31G*) | 22.4 |

This table contains hypothetical data for illustrative purposes. The specific reaction and computational details would be required for actual predictions.

Application of Chemoinformatics and Machine Learning in Predictive Research

Chemoinformatics and machine learning are increasingly being applied in chemical research to predict the properties and activities of compounds, including aniline derivatives. nih.govresearchgate.netmdpi.comnovartis.com These approaches leverage large datasets of chemical information to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. cust.edu.tw These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. cust.edu.twnih.gov For aniline derivatives, QSAR studies have been used to predict their toxicity to aquatic organisms, with parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO) and the hydrophobicity parameter (logP) being key descriptors. researchgate.net The development of robust QSAR models often involves feature selection, model validation, and performance evaluation to ensure their predictive power. mdpi.com

Machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are widely used in chemoinformatics for a variety of prediction tasks. nih.gov These models can be trained on datasets of known compounds to predict properties like bioactivity, toxicity, and physicochemical characteristics. nih.govnih.gov For instance, machine learning models can be developed to predict the anticancer potency of a series of compounds or to model the activity of enzyme inhibitors. nih.gov The application of these predictive models can significantly expedite the discovery and development of new chemical entities with desired properties. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| N-phenylhydroxylamine |

| 2-nitroaniline |

| 4-aminophenol |

| 2-chloro-amino derivatives |

| 4-chloro-amino derivatives |

| N-ethyl-N-phenylhydroxylamine |

常见问题

Q. What are the standard synthetic routes for producing 3,4-diethylaniline hydrochloride, and how do reaction conditions influence yield?

this compound is often synthesized via hydrochlorination of 3,4-diethylaniline using concentrated HCl. Key steps include:

- Anhydrous conditions : Use of anhydrous ethanol and diethylaniline to prevent side reactions (e.g., hydrolysis) .

- Temperature control : Maintain 0–5°C during HCl addition to avoid excessive heat, which may degrade intermediates.

- Filtration : The hydrochloride salt precipitates readily due to its non-hygroscopic nature, enabling high-purity recovery via vacuum filtration .

Q. How can this compound be purified from mixtures containing monoethylaniline derivatives?

- Selective crystallization : Treat the mixture with concentrated HCl. The hydrochloride of 3,4-diethylaniline crystallizes preferentially due to lower solubility, while monoethylaniline remains in solution .

- Centrifugation : Separate crystals at 4,000 rpm for 10 minutes.

- Wash steps : Use cold ethanol to remove residual monoethylaniline .

Q. What are the stability considerations for storing this compound?

- Storage : Keep in a dark, airtight container under inert gas (e.g., N₂) to prevent oxidation. Room temperature is acceptable due to its non-hygroscopic properties .

- Decomposition risks : Prolonged exposure to light or moisture may lead to partial hydrolysis, detectable via HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecotoxicity data for this compound degradation products?

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

Q. How does this compound function in multicomponent reactions (e.g., as a catalyst or intermediate)?

- Role in organophosphorus synthesis : Acts as a proton scavenger during triethyl phosphite synthesis, forming a non-hygroscopic salt that simplifies purification .

- Mechanistic insight : The hydrochloride’s low solubility drives equilibrium toward product formation, improving yields in SN² reactions .

Q. What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?

Q. How can researchers assess the compound’s stability under extreme pH or solvent conditions?

Q. What computational methods predict the environmental fate of this compound?

Q. How do structural modifications of this compound alter its reactivity in nucleophilic substitutions?

- Electron-donating groups : Ethyl groups enhance nucleophilicity at the para position, favoring electrophilic aromatic substitution.

- Steric effects : 3,4-Diethyl substitution hinders ortho-directed reactions, confirmed by DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。